methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)7-5-2-9-4-11-6(5)3-10-7/h2,4,7,10H,3H2,1H3 |
InChI Key |
ZUSCOTLANNLYPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CN=CN=C2CN1 |
Origin of Product |
United States |
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